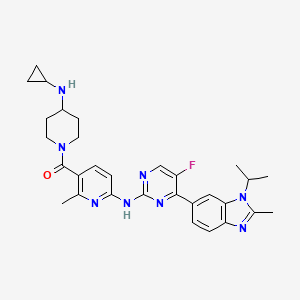

Cimpuciclib

Description

The exact mass of the compound this compound is 542.29178593 g/mol and the complexity rating of the compound is 867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(cyclopropylamino)piperidin-1-yl]-[6-[[5-fluoro-4-(2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-yl]amino]-2-methylpyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35FN8O/c1-17(2)39-19(4)34-25-9-5-20(15-26(25)39)28-24(31)16-32-30(37-28)36-27-10-8-23(18(3)33-27)29(40)38-13-11-22(12-14-38)35-21-6-7-21/h5,8-10,15-17,21-22,35H,6-7,11-14H2,1-4H3,(H,32,33,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSYOFCVZBGPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC2=NC=C(C(=N2)C3=CC4=C(C=C3)N=C(N4C(C)C)C)F)C(=O)N5CCC(CC5)NC6CC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35FN8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2202767-78-8 | |

| Record name | Cimpuciclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2202767788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMPUCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPX6CRU43V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cimpuciclib: A Technical Overview of its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimpuciclib (formerly known as example 63 in patent literature) is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4).[1][2] This document provides a comprehensive technical guide on the discovery, mechanism of action, and chemical synthesis of this compound. It includes a detailed summary of its biological activity, experimental protocols for key assays, and a step-by-step chemical synthesis pathway. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1][3][4][5][6] The development of selective CDK4/6 inhibitors has marked a significant advancement in the treatment of certain malignancies, particularly hormone receptor-positive (HR+) breast cancer. This compound has emerged as a highly selective CDK4 inhibitor, demonstrating promising anti-tumor activity in preclinical models.[1][2] This document outlines the foundational scientific information related to this compound.

Discovery and Preclinical Activity

This compound was identified through research aimed at developing selective inhibitors of cyclin-dependent kinases. Its chemical structure corresponds to "example 63" as described in patent WO2018045956A1.[7]

In Vitro Activity

This compound has demonstrated potent and selective inhibition of CDK4. The primary quantitative data from in vitro assays are summarized in the table below.

| Target | Assay Type | Result (IC50) | Cell Line | Publication |

| CDK4 | Kinase Assay | 0.49 nM | - | MedchemExpress[1][2] |

| Cell Proliferation | Proliferation Assay | 141.2 nM | Colo205 | IUPHAR/BPS Guide to PHARMACOLOGY, MedchemExpress[2][4] |

In Vivo Activity

Preclinical studies in animal models have shown significant anti-tumor efficacy of this compound.

| Animal Model | Tumor Type | Dosing Regimen | Result | Publication |

| Mice | Colo205 Xenograft | 50 mg/kg, oral gavage, twice a week | 93.63% tumor growth inhibition | MedchemExpress[1][2] |

Mechanism of Action: The CDK4/6 Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition of the cell cycle. This leads to G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.

Chemical Synthesis Pathway

The chemical synthesis of this compound involves a multi-step process. The following diagram outlines a plausible synthetic route based on common organic chemistry reactions and the known structure of the molecule. This represents a logical workflow for its construction.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the types of assays used in the preclinical evaluation of this compound.

In Vitro CDK4 Kinase Assay

A representative protocol for a biochemical kinase assay to determine the IC50 of this compound against CDK4 would follow this general workflow:

Cell Proliferation Assay

To assess the anti-proliferative effects of this compound, a cell-based assay is employed.

-

Cell Culture : Colo205 cells are cultured in appropriate media and conditions.

-

Seeding : Cells are seeded into 96-well plates at a predetermined density.

-

Treatment : After cell attachment, various concentrations of this compound are added to the wells.

-

Incubation : The plates are incubated for a specified period (e.g., 6 days).[2]

-

Viability Assessment : Cell viability is measured using a colorimetric assay (e.g., MTT or resazurin-based assays) or by direct cell counting.

-

Data Analysis : The results are normalized to untreated controls, and the IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Study

The in vivo efficacy of this compound is evaluated using tumor xenograft models.

-

Animal Model : Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation : Colo205 cells are subcutaneously injected into the flanks of the mice.

-

Tumor Growth : Tumors are allowed to grow to a palpable size.

-

Treatment : Mice are randomized into vehicle control and treatment groups. This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice weekly).[2]

-

Monitoring : Tumor volume and body weight are measured regularly.

-

Endpoint : The study is terminated when tumors in the control group reach a predetermined size.

-

Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

This compound is a potent and selective CDK4 inhibitor with demonstrated anti-tumor activity in preclinical models. Its mechanism of action through the inhibition of the CDK4/6-Rb pathway provides a strong rationale for its clinical development. The chemical synthesis of this compound is achievable through established organic chemistry methodologies. Further investigation into its clinical efficacy and safety profile is warranted.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Cimpuciclib: A Technical Guide to its CDK4/6 Selectivity Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimpuciclib is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are key regulators of the cell cycle, and their aberrant activation is a hallmark of many cancers. By targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, this compound effectively induces cell cycle arrest at the G1 phase, thereby inhibiting tumor cell proliferation. This technical guide provides an in-depth overview of the CDK4/6 selectivity profile of this compound, its inhibitory concentrations (IC50), the experimental methodologies used for its characterization, and the underlying signaling pathways.

Quantitative Data: CDK4/6 Inhibition Profile

The inhibitory potency of this compound against CDK4 and CDK6 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized in the table below.

| Target Kinase | IC50 (nM) |

| CDK4 | 0.49 |

| CDK6 | 9.56 |

Data sourced from MedChemExpress, citing patent WO 2018045956.[1]

The data demonstrates that this compound is a highly potent inhibitor of CDK4, with an IC50 value in the sub-nanomolar range. It also exhibits potent inhibition of CDK6, albeit with approximately 19.5-fold lower potency compared to CDK4. This selectivity profile highlights this compound as a dual CDK4/6 inhibitor with a preference for CDK4.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC50 values for this compound against CDK4 and CDK6 is typically performed using an in vitro kinase assay. While the specific protocol for this compound is proprietary and detailed within patent literature, a representative methodology based on standard industry practices is outlined below.

Objective: To determine the concentration-dependent inhibition of CDK4 and CDK6 activity by this compound and calculate the IC50 values.

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes

-

Retinoblastoma (Rb) protein or a peptide substrate (e.g., a synthetic peptide derived from Rb)

-

This compound (dissolved in DMSO)

-

[γ-³²P]ATP or unlabeled ATP and a detection system (e.g., ADP-Glo™ Kinase Assay)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

-

96-well assay plates

-

Scintillation counter or luminometer

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO to create a range of concentrations to be tested. A DMSO-only control is included to represent 0% inhibition.

-

Reaction Setup: The kinase reaction is set up in a 96-well plate. Each well contains the kinase reaction buffer, the recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the Rb substrate.

-

Initiation of Inhibition: The serially diluted this compound is added to the wells and incubated for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for the inhibitor to bind to the kinase.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP (spiked with [γ-³²P]ATP for radiometric detection, or unlabeled ATP for luminescence-based detection). The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination and Detection:

-

Radiometric Assay: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid). The phosphorylated substrate is then captured on a filter membrane, which is washed to remove unincorporated [γ-³²P]ATP. The radioactivity on the filter is quantified using a scintillation counter.

-

Luminescence-based Assay (e.g., ADP-Glo™): The amount of ADP produced, which is proportional to the kinase activity, is measured. A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal. The signal is measured using a luminometer.

-

-

Data Analysis: The kinase activity at each this compound concentration is calculated as a percentage of the activity in the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

Caption: CDK4/6 Signaling Pathway and this compound's Point of Intervention.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

References

The In Vivo Profile of Cimpuciclib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Introduction

Cimpuciclib (CAS No: 2202767-78-8) is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[1] As a member of the '-ciclib' class of drugs, it targets a critical regulatory node of the cell cycle, making it a subject of significant interest in oncology research.[2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on available preclinical data. The information is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying biological and experimental frameworks.

Pharmacokinetics: In Vivo Profile

Preclinical studies in rodent models have characterized the pharmacokinetic profile of this compound following oral administration. The compound exhibits a slow metabolic rate, leading to sustained plasma concentrations.[1] Key pharmacokinetic parameters in rats and mice are summarized in the table below.

Table 1: In Vivo Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng/mL•h) | t1/2 (h) |

| Rat | 5 | 559.7 | 6 | 5414 | 2.4 |

| Mouse | 50 | 7960 | 1 | 136782 | 14.8 |

Data sourced from MedchemExpress, citing patent WO 2018045956 A1.[1]

Pharmacodynamics: In Vivo Antitumor Activity

The in vivo pharmacodynamic effects of this compound have been demonstrated through its antitumor activity in a xenograft model of human colorectal cancer. Administration of this compound resulted in significant tumor growth inhibition, consistent with its mechanism of action as a cell cycle inhibitor.

Table 2: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Treatment | Tumor Growth Inhibition (%) |

| Colo205 Xenograft | 50 mg/kg, oral gavage, twice a week | 93.63 |

Data sourced from MedchemExpress, citing patent WO 2018045956 A1.[1]

Mechanism of Action: The CDK4/6-Rb Signaling Pathway

This compound exerts its therapeutic effects by targeting the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway, a key regulator of the G1-S phase transition of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. By selectively inhibiting CDK4, this compound prevents the phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA synthesis and cell cycle progression, ultimately leading to G1 cell cycle arrest.

Experimental Protocols

The following methodologies are based on the procedures detailed in patent WO 2018045956 A1, which is the primary public source of in vivo data for this compound.

In Vivo Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats and male ICR mice.

-

Drug Formulation: this compound was suspended in a vehicle of 0.5% methylcellulose and 0.2% Tween 80.

-

Administration: A single dose of this compound was administered by oral gavage.

-

Sample Collection: Blood samples were collected at predetermined time points post-administration. Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

In Vivo Antitumor Efficacy Study

-

Animal Model: Female BALB/c nude mice (5-6 weeks old).

-

Tumor Model: 5 x 106 Colo205 human colorectal cancer cells were subcutaneously injected into the right flank of each mouse.

-

Treatment Initiation: Treatment began when tumors reached an average volume of 100-150 mm3.

-

Drug Formulation: this compound was prepared in a vehicle suitable for oral administration.

-

Administration: this compound was administered via oral gavage at a dose of 50 mg/kg, twice weekly.

-

Efficacy Evaluation: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width2)/2.

-

Endpoint: The study was terminated after a predefined period, and the tumor growth inhibition was calculated.

Conclusion

The available in vivo data for this compound demonstrates a pharmacokinetic profile supportive of oral administration and significant pharmacodynamic activity in a preclinical cancer model. Its mechanism of action through the inhibition of the CDK4/6-Rb pathway provides a strong rationale for its investigation as an anticancer agent. Further studies are warranted to fully elucidate its in vivo pharmacodynamic effects on target engagement and downstream biomarkers, which will be crucial for its clinical development. This technical guide serves as a foundational resource for professionals engaged in the advancement of novel cancer therapeutics.

References

Cimpuciclib: A Technical Guide to Target Engagement and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimpuciclib is an orally bioavailable, selective small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4). As a member of the '-ciclib' class of drugs, it targets a key regulator of the cell cycle, making it a compound of significant interest for oncology research and development. This technical guide provides a comprehensive overview of the available preclinical data on this compound's target engagement, its effects on downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Target Engagement and Selectivity

This compound is designed to directly engage with CDK4, a serine/threonine kinase that plays a pivotal role in the G1 phase of the cell cycle. The binding of this compound to the ATP-binding pocket of CDK4 prevents the formation of the active CDK4/cyclin D complex, thereby inhibiting its kinase activity.

Biochemical Potency

In biochemical assays, this compound has demonstrated high potency against its primary target. The available data on its inhibitory activity is summarized in the table below.

| Target | Assay Type | IC50 (nM) | Reference |

| CDK4 | Biochemical Assay | 0.49 | [1][2] |

| CDK6 | Biochemical Assay | Activity confirmed, specific IC50 not publicly available | [3] |

Cellular Target Engagement

While specific cellular thermal shift assay (CETSA) data for this compound is not currently available in the public domain, this technique is a standard method for confirming target engagement in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., Colo205) to approximately 80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 2 hours).

-

Thermal Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Analyze the amount of soluble CDK4 in the supernatant using a standard protein quantification method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the amount of soluble CDK4 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of CDK4.

Kinase Selectivity Profile

This compound is described as a selective CDK4 inhibitor. A comprehensive kinase selectivity profile, typically generated by screening the compound against a large panel of kinases, is essential to fully characterize its off-target activities. While a detailed public profile for this compound is not available, this is a critical step in preclinical development to predict potential side effects and understand the full mechanism of action.

Downstream Signaling Effects

The primary downstream effect of this compound's inhibition of CDK4 is the disruption of the G1-S phase transition in the cell cycle. This is mediated through the canonical CDK4/Rb/E2F pathway.

Inhibition of Retinoblastoma (Rb) Protein Phosphorylation

In its active, hypophosphorylated state, the retinoblastoma (Rb) protein binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry. The CDK4/cyclin D complex phosphorylates Rb, leading to the release of E2F and cell cycle progression. By inhibiting CDK4, this compound is expected to prevent the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state.

Experimental Protocol: Western Blot Analysis of Rb Phosphorylation

-

Cell Treatment and Lysis: Treat a sensitive cell line (e.g., Colo205) with increasing concentrations of this compound for a relevant time period (e.g., 24 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for total Rb and phosphorylated Rb (at specific CDK4/6-mediated sites, e.g., Ser780, Ser795, Ser807/811). Subsequently, probe with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb. A decrease in this ratio with increasing this compound concentration indicates inhibition of the downstream signaling pathway.

G1 Cell Cycle Arrest

The inhibition of Rb phosphorylation by this compound is predicted to lead to a block in the cell cycle at the G1-S transition, resulting in an accumulation of cells in the G1 phase.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed a cancer cell line at a low density and allow the cells to attach. Synchronize the cells if necessary, and then treat with various concentrations of this compound or a vehicle control for one to two cell cycle durations (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Harvest the cells and wash with phosphate-buffered saline (PBS). Fix the cells in cold 70% ethanol while vortexing to prevent clumping, and store at -20°C.

-

Staining: Rehydrate the cells in PBS and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the proportion of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases is indicative of G1 cell cycle arrest.

In Vitro and In Vivo Anti-Tumor Activity

This compound has demonstrated anti-proliferative activity in cancer cell lines and anti-tumor efficacy in preclinical animal models.

Cellular Anti-Proliferative Activity

| Cell Line | Assay Type | IC50 (nM) | Incubation Time | Reference |

| Colo205 | Cell Proliferation Assay | 141.2 | 6 days | [1][2] |

In Vivo Anti-Tumor Efficacy

In a xenograft model using Colo205 tumor-bearing mice, this compound demonstrated significant tumor growth inhibition.

| Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Colo205 Xenograft | 50 mg/kg, oral gavage, twice a week | 93.63% | [1] |

Pharmacokinetics

Preclinical pharmacokinetic studies in rats and mice have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Species | Dosing Route | Key Observation | Reference |

| Rats | Oral | Slow metabolic rate, maintains high plasma concentration | [1][2] |

| Mice | Oral | Slow metabolic rate, maintains high plasma concentration | [1][2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound inhibits CDK4, preventing Rb phosphorylation and G1-S transition.

Caption: Workflow for preclinical characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of CDK4 with demonstrated anti-proliferative activity in preclinical models. Its mechanism of action is consistent with the established role of CDK4 in cell cycle regulation, leading to the inhibition of Rb phosphorylation and G1 phase arrest. Further studies, including comprehensive kinase profiling and detailed characterization of its effects on downstream signaling in a variety of cancer models, will be crucial for its continued development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel CDK4/6 inhibitors.

References

In Vitro Anti-proliferative Activity of Cimpuciclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimpuciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). This document provides a comprehensive technical overview of the in vitro anti-proliferative activity of this compound, including its mechanism of action, inhibitory concentrations against cancer cell lines, and detailed experimental protocols for its evaluation. This compound demonstrates significant anti-proliferative effects in colon cancer cells, mediated through the inhibition of the CDK4/Cyclin D pathway, leading to cell cycle arrest at the G1 phase.

Introduction

The cell division cycle is a fundamental process for cell growth and proliferation. Its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), in complex with their regulatory cyclin subunits, are key drivers of the cell cycle. The CDK4/6-Cyclin D axis is particularly crucial for the G1 to S phase transition. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound has been identified as a selective inhibitor of CDK4, positioning it as a promising therapeutic agent for cancers reliant on this pathway.

Mechanism of Action

This compound selectively targets and inhibits the kinase activity of CDK4. By binding to the ATP-binding pocket of CDK4, this compound prevents the formation of the active CDK4/Cyclin D complex. This inhibition blocks the subsequent phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to a G1 phase cell cycle arrest.

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity in human cancer cell lines. The primary publicly available data is for the Colo205 human colorectal adenocarcinoma cell line.

| Cell Line | Cancer Type | IC50 (nM) |

| Colo205 | Colorectal Adenocarcinoma | 141.2[1] |

Further studies are required to establish the broader anti-proliferative profile of this compound across a diverse panel of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the anti-proliferative activity of this compound.

Cell Proliferation Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

-

Colo205 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Colo205 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for pRb Phosphorylation

This method is used to visualize the effect of this compound on the phosphorylation of the Retinoblastoma protein.

Materials:

-

Colo205 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat Colo205 cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Materials:

-

Colo205 cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat Colo205 cells with this compound for 24 hours.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and stain with PI staining solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in G1, S, and G2/M phases.

Selectivity Profile

While this compound is identified as a selective CDK4 inhibitor, a comprehensive selectivity profile against other CDKs (e.g., CDK1, CDK2, CDK6, CDK9) is essential for a complete understanding of its off-target effects. This is typically determined through in vitro kinase assays.

Table 2: Representative CDK Selectivity Panel

| Kinase | IC50 (nM) |

| CDK4/Cyclin D1 | 0.49 |

| CDK6/Cyclin D3 | Data not yet publicly available |

| CDK1/Cyclin B | Data not yet publicly available |

| CDK2/Cyclin E | Data not yet publicly available |

| CDK9/Cyclin T1 | Data not yet publicly available |

In Vitro Combination Studies

Investigating the synergistic or additive effects of this compound with other anti-cancer agents is a critical step in its preclinical development. Combination studies can identify potential therapeutic strategies to enhance efficacy and overcome resistance. Currently, there is no publicly available data on in vitro combination studies with this compound.

Conclusion

This compound is a potent inhibitor of CDK4 with demonstrated anti-proliferative activity in colon cancer cells. Its mechanism of action through the inhibition of pRb phosphorylation leads to G1 cell cycle arrest. The detailed protocols provided in this guide will facilitate further in vitro characterization of this compound's anti-cancer properties, including the expansion of its activity profile across various cancer types, a comprehensive understanding of its kinase selectivity, and the exploration of its potential in combination therapies. These studies are crucial for the continued development of this compound as a targeted cancer therapeutic.

References

Cimpuciclib: A Technical Guide to its Effect on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimpuciclib is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4). As a member of the '-ciclib' class of drugs, it targets a key regulatory node in the cell cycle, making it a compound of significant interest for oncology research and drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cell cycle progression, and detailed protocols for its experimental evaluation.

Core Mechanism of Action: Targeting the G1/S Checkpoint

This compound exerts its anti-proliferative effects by selectively inhibiting the kinase activity of CDK4 and, to a lesser extent, CDK6.[1] These kinases are crucial components of the cell cycle engine, specifically governing the transition from the G1 (first gap) phase to the S (synthesis) phase.

In a normal cell cycle, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (Rb). This phosphorylation event is a critical switch; phosphorylated Rb (pRb) releases its inhibitory grip on the E2F family of transcription factors. Once liberated, E2F transcription factors drive the expression of genes necessary for DNA replication and S-phase entry, thereby committing the cell to a new round of division.

This compound, by inhibiting CDK4, prevents the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of S-phase genes, leading to a halt in cell cycle progression at the G1/S checkpoint. This induced G1 arrest is the primary mechanism by which this compound inhibits the proliferation of cancer cells.

Quantitative Data on this compound Activity

The following tables summarize the currently available quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| CDK4 | 0.49 |

| CDK6 | 9.56 |

Data sourced from MedchemExpress.[1]

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | IC50 (nM) | Duration of Treatment |

| Colo205 | 141.2 | 6 days |

Data sourced from MedchemExpress.[1]

Table 3: Representative Effect of CDK4/6 Inhibitors on Cell Cycle Distribution

While specific quantitative data for this compound's effect on cell cycle phase distribution is not yet publicly available, the expected outcome is an accumulation of cells in the G1 phase. The following table presents representative data from studies with other CDK4/6 inhibitors to illustrate this effect.

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Cell Line |

| Control (DMSO) | 45.2 | 35.1 | 19.7 | MCF-7 |

| Palbociclib (1 µM) | 78.5 | 9.8 | 11.7 | MCF-7 |

| Control (DMSO) | 52.1 | 29.8 | 18.1 | T47D |

| Ribociclib (1 µM) | 82.3 | 7.5 | 10.2 | T47D |

Note: This data is representative of the class effect of CDK4/6 inhibitors and is not specific to this compound.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general method for analyzing the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells of interest in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Allow the cells to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

Cell Harvesting and Fixation:

-

Aspirate the culture medium and wash the cells with PBS.

-

Harvest the cells by trypsinization.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes.

-

Add 500 µL of PI staining solution and incubate at room temperature in the dark for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Transfer the stained cell suspension to flow cytometry tubes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to gate on the single-cell population and generate a DNA content histogram.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Rb Phosphorylation

This protocol describes a general method for assessing the phosphorylation status of Rb in response to this compound treatment.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-total Rb antibody

-

Rabbit anti-phospho-Rb (Ser780) antibody

-

Rabbit anti-phospho-Rb (Ser807/811) antibody

-

Mouse anti-β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described in the cell cycle analysis protocol.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total Rb.

-

Logical Relationship of this compound's Effects

The following diagram illustrates the logical cascade of events following the inhibition of CDK4 by this compound.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound on platforms such as ClinicalTrials.gov. This suggests that this compound is likely in the preclinical stages of development. Further research is required to establish its safety and efficacy profile before it can proceed to clinical evaluation in humans.

Conclusion

This compound is a selective CDK4 inhibitor with a well-defined mechanism of action centered on the induction of G1 cell cycle arrest. Its potency and selectivity make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols provided in this guide offer a framework for investigating the cellular effects of this compound and other CDK4/6 inhibitors. While quantitative data on its specific impact on cell cycle distribution is still emerging, the established effects of its drug class provide a strong indication of its expected biological activity. Continued preclinical investigation is necessary to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Cimpuciclib Protocol for In Vitro Cell Proliferation Assay: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimpuciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. This compound's inhibitory action on CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase and subsequent inhibition of tumor cell proliferation. This document provides detailed protocols for assessing the in vitro anti-proliferative effects of this compound using common cell proliferation assays.

Mechanism of Action: The CDK4/6-Cyclin D-Rb Pathway

The progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint controlled by the CDK4/6-Cyclin D-Rb pathway. In response to mitogenic signals, Cyclin D complexes with and activates CDK4 and CDK6. This active complex then phosphorylates the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis, thereby driving the cell into the S phase. In many cancer cells, this pathway is dysregulated, leading to uncontrolled proliferation. This compound selectively inhibits CDK4 and CDK6, preventing Rb phosphorylation and effectively blocking the cell cycle at the G1/S transition.

Caption: this compound inhibits the active Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

| Target | IC₅₀ (nM) |

| CDK4 | 0.49 |

| CDK6 | 9.56 |

| Table 1: this compound Kinase Inhibitory Activity. IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay. |

| Cell Line | Cancer Type | IC₅₀ (nM) |

| Colo205 | Colon Cancer | 141.2[1] |

| Table 2: this compound Anti-proliferative Activity. IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell proliferation in a cell-based assay. |

Experimental Protocols

General Guidelines for Handling this compound

-

Storage: Store this compound as a powder at -20°C for long-term storage.

-

Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in cell culture medium on the day of the experiment.

Experimental Workflow for Cell Proliferation Assays

Caption: General workflow for in vitro cell proliferation assays with this compound.

Protocol 1: MTS Cell Proliferation Assay

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear flat-bottom tissue culture plates

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a pre-determined optimal density (typically 3,000-10,000 cells/well in 100 µL of complete medium).

-

Include wells with medium only to serve as a background control.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.01 nM to 10 µM.

-

Include a vehicle control (e.g., 0.1% DMSO in medium).

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

-

Protocol 2: BrdU Cell Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay is a more direct measure of cell proliferation that detects DNA synthesis. Proliferating cells incorporate the thymidine analog BrdU into their newly synthesized DNA, which is then detected using an anti-BrdU antibody.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear flat-bottom tissue culture plates

-

This compound

-

BrdU labeling reagent (e.g., 10 mM stock)

-

Fixing/Denaturing solution

-

Anti-BrdU antibody (e.g., HRP-conjugated)

-

Substrate for HRP (e.g., TMB)

-

Stop solution

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding and this compound Treatment:

-

Follow steps 1 and 2 from the MTS Assay Protocol. A typical incubation time for this compound in a BrdU assay is 24-72 hours.

-

-

BrdU Labeling:

-

Cell Fixation and Denaturation:

-

Carefully remove the medium from the wells.

-

Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[4]

-

Remove the solution.

-

-

Immunodetection:

-

Wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.[4]

-

Wash the wells three times with 1X Wash Buffer.

-

If using an unconjugated primary antibody, add 100 µL of a diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature. Wash three times with 1X Wash Buffer.[4]

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until color develops.[4]

-

Add 100 µL of Stop Solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells.

-

Calculate the percentage of proliferation for each this compound concentration relative to the vehicle control (100% proliferation).

-

Plot the percentage of proliferation against the log of the this compound concentration and determine the IC₅₀ value.

-

Important Considerations for CDK4/6 Inhibitor Assays

-

Cell Line Selection: The anti-proliferative effect of this compound is dependent on a functional Rb pathway. Cell lines with a mutated or deleted RB1 gene will likely be resistant.

-

Assay Choice: Metabolic assays like MTS measure cellular metabolic activity, which may not always directly correlate with cell number, especially with cytostatic agents like CDK4/6 inhibitors that can cause an increase in cell size. DNA synthesis assays like the BrdU assay provide a more direct measure of proliferation.

-

Treatment Duration: The cytostatic effects of CDK4/6 inhibitors may take longer to manifest than cytotoxic agents. Therefore, longer incubation times (e.g., 48-72 hours or longer) are often necessary.

-

Controls: Always include a vehicle control (e.g., DMSO at the same concentration as in the highest this compound dilution) and a positive control (a known CDK4/6 inhibitor like Palbociclib or Ribociclib) to validate the assay.

References

Application Notes and Protocols for Western Blot Analysis of pRb Phosphorylation Following Cimpuciclib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimpuciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), with a reported IC50 of 0.49 nM[1]. By targeting the CDK4/cyclin D complex, this compound plays a crucial role in regulating cell cycle progression. The primary mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma protein (pRb)[2][3][4]. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, thereby preventing the transcription of genes required for the G1 to S phase transition[4][5]. Phosphorylation of pRb by CDK4/6-cyclin D complexes releases this inhibition, allowing for cell cycle progression[5][6][7]. Consequently, this compound-mediated inhibition of CDK4 leads to cell cycle arrest at the G1 checkpoint, making it a promising therapeutic agent for cancers with a dysregulated CDK4/Rb pathway.

This document provides a detailed protocol for assessing the phosphorylation status of pRb in cancer cell lines following treatment with this compound, using the Western blot technique.

Data Presentation

The following table summarizes the known inhibitory concentrations of this compound. Researchers can use these values as a reference for designing dose-response experiments to evaluate the effect of this compound on pRb phosphorylation.

| Parameter | Cell Line | Value | Reference |

| CDK4 Inhibition (IC50) | N/A (Biochemical Assay) | 0.49 nM | [1] |

| Cell Proliferation Inhibition (IC50) | Colo205 | 141.2 nM | [1] |

Representative Quantitative Western Blot Data

The following table is a representative example of quantitative data that could be obtained from a Western blot experiment designed to measure the dose-dependent effect of this compound on pRb phosphorylation at Serine 807/811. The data is normalized to total Rb and a loading control (e.g., β-actin or GAPDH).

| This compound Concentration (nM) | Relative pRb (Ser807/811) / Total Rb Ratio | Percent Inhibition of pRb Phosphorylation |

| 0 (Vehicle Control) | 1.00 | 0% |

| 10 | 0.85 | 15% |

| 50 | 0.55 | 45% |

| 100 | 0.30 | 70% |

| 250 | 0.15 | 85% |

| 500 | 0.05 | 95% |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in the Rb Signaling Pathway

Caption: this compound inhibits CDK4/6, preventing pRb phosphorylation and causing G1 cell cycle arrest.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of pRb phosphorylation after this compound treatment.

Experimental Protocols

Materials and Reagents

-

Cell Line: Colo205 (or other cancer cell line with intact Rb pathway)

-

This compound: Stock solution in DMSO

-

Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS): pH 7.4

-

RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4X)

-

SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)

-

Running Buffer: (e.g., MOPS or MES)

-

Transfer Buffer: (e.g., Towbin buffer with 20% methanol)

-

PVDF Membranes: (0.45 µm)

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-Rb (Ser807/811)

-

Mouse anti-total Rb

-

Mouse or Rabbit anti-β-actin (or other loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate (ECL)

-

Imaging System: (e.g., ChemiDoc)

Cell Culture and this compound Treatment

-

Culture Colo205 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. For a dose-response experiment, concentrations ranging from 10 nM to 1 µM are recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

-

Incubate the cells for a predetermined time, for example, 24 hours. A time-course experiment (e.g., 6, 12, 24, 48 hours) can also be performed.

Protein Extraction and Quantification

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new set of pre-chilled tubes.

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

SDS-PAGE and Western Blotting

-

Normalize the protein concentration of all samples with lysis buffer.

-

Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane into an SDS-PAGE gel, along with a protein molecular weight marker.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Following transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. It is crucial to use BSA for blocking when detecting phosphorylated proteins to avoid high background from phosphoproteins in milk[8].

-

Incubate the membrane with the primary antibody against phospho-Rb (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

The next day, wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the chemiluminescent substrate according to the manufacturer's protocol and incubate it with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

Stripping and Re-probing

-

To normalize the phospho-pRb signal, the same membrane can be stripped and re-probed for total Rb and a loading control.

-

Incubate the membrane in a stripping buffer (commercially available or self-made) for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly with TBST.

-

Block the membrane again with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against total Rb, followed by the appropriate secondary antibody, and perform detection as described above.

-

Repeat the stripping and re-probing process for the loading control antibody (e.g., β-actin).

Data Analysis

-

Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ or software provided with the imaging system).

-

For each sample, normalize the intensity of the phospho-Rb band to the intensity of the total Rb band.

-

Further normalize this ratio to the loading control to account for any variations in protein loading.

-

Express the results as a fold change relative to the vehicle-treated control.

Conclusion

This application note provides a comprehensive protocol for the detection and semi-quantification of pRb phosphorylation in response to this compound treatment. By following this detailed methodology, researchers can effectively evaluate the in-vitro efficacy of this compound and elucidate its mechanism of action on the Rb signaling pathway. The provided diagrams and data tables serve as a guide for experimental design and data presentation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetedonc.com [targetedonc.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]

- 5. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Screening Cell Lines Sensitive to Cimpuciclib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimpuciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. This compound's mechanism of action involves the inhibition of the CDK4/6-Cyclin D complex, which leads to the dephosphorylation of the Retinoblastoma (Rb) protein, ultimately causing G1 cell cycle arrest and preventing cancer cell proliferation. This document provides a detailed guide for identifying cancer cell lines sensitive to this compound, including a curated list of potential screening candidates, quantitative sensitivity data for related CDK4/6 inhibitors, and comprehensive experimental protocols for assessing drug sensitivity.

This compound-Sensitive Cell Lines and Screening Panel

While specific data on a wide range of this compound-sensitive cell lines is emerging, the colorectal adenocarcinoma cell line Colo205 has been identified as sensitive to this compound, with a reported half-maximal inhibitory concentration (IC50) of 141 nM .

For broader screening efforts to identify novel this compound-sensitive models, a panel of cell lines with known sensitivity to other CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib is recommended. These cell lines, particularly those with a functional Rb pathway, are strong candidates for exhibiting sensitivity to this compound.

Recommended Screening Panel

The following table summarizes cancer cell lines that have demonstrated sensitivity to CDK4/6 inhibitors and are therefore recommended for initial screening of this compound.

| Cell Line | Cancer Type | Receptor Status | Justification for Inclusion |

| Colo205 | Colorectal Adenocarcinoma | - | Directly reported sensitivity to this compound. |

| MCF-7 | Breast Cancer | ER+, PR+, HER2- | High sensitivity to Palbociclib and other CDK4/6 inhibitors. |

| T-47D | Breast Cancer | ER+, PR+, HER2- | Known sensitivity to CDK4/6 inhibition. |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | ER-, PR-, HER2- | Moderate sensitivity to Palbociclib, useful for assessing activity in TNBC. |

| MDA-MB-453 | Breast Cancer | ER-, PR-, HER2+ | pRb-expressing and sensitive to Palbociclib.[1] |

| JeKo-1 | Mantle Cell Lymphoma | - | CDK4-dependent cell line.[2] |

| CAMA-1 | Breast Cancer | ER+ | CDK4-dependent cell line.[2] |

| CAL-51 | Breast Cancer (Triple-Negative) | ER-, PR-, HER2- | Known to be responsive to CDK4/6 inhibitors. |

| SK-MEL-28 | Melanoma | BRAF V600E | Demonstrated sensitivity to CDK4/6 inhibitors. |

| HT-29 | Colorectal Adenocarcinoma | - | Known to be responsive to CDK4/6 inhibitors. |

| A549 | Lung Carcinoma | - | Can be used to assess activity in lung cancer models. |

Quantitative Sensitivity Data for CDK4/6 Inhibitors

The following table provides a summary of reported IC50 values for the CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib in various cancer cell lines. This data can be used as a reference for expected sensitivity ranges and to compare the potency of this compound.

| Cell Line | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |

| MCF-7 | ~148[3] | ~10[4] | ~2[4] |

| MDA-MB-231 | ~432[3] | - | - |

| MDA-MB-453 | 106[1] | - | 6.4[5] |

| T-47D | - | - | - |

| JeKo-1 | - | >1000[2] | >1000[2] |

| CAMA-1 | - | 130[2] | 40[2] |

| CAL27 | - | ~5000[6] | - |

| SCC9 | - | ~10000[6] | - |

Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.

Mechanism of Action: The CDK4/6-Rb Pathway

This compound targets the core machinery of the G1 phase of the cell cycle. In normal and cancer cells, the progression from G1 to the S phase is controlled by the phosphorylation of the Retinoblastoma protein (Rb). This compound, by inhibiting CDK4 and CDK6, prevents this phosphorylation, keeping Rb in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for DNA synthesis and cell cycle progression. This leads to a G1 cell cycle arrest.

Experimental Protocols

To accurately determine the sensitivity of cell lines to this compound, it is crucial to employ robust and appropriate cell viability assays. Given that CDK4/6 inhibitors primarily induce cytostasis (cell cycle arrest) rather than immediate cytotoxicity, assays that measure changes in cell number or DNA content over time are recommended over metabolic assays (e.g., MTT, MTS), which can be confounded by changes in cell size and metabolic activity during G1 arrest.

Recommended Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to cellular proteins, providing a measure of total biomass, which correlates with cell number.

Materials:

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium appropriate for the cell line

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader (510-570 nm absorbance)

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to start with would be from 1 nM to 10 µM.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubate the plate for 72-96 hours.

-

-

Cell Fixation:

-

Carefully remove the medium.

-

Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Wash the plate five times with slow-running tap water and allow it to air dry.

-

-

Staining:

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

-

Solubilization and Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Place the plate on a shaker for 5-10 minutes to solubilize the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no cells).

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

-

References

- 1. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Cimpuciclib in Colo205 Xenograft Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimpuciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[1][2] In colorectal cancer models, dysregulation of the CDK4/cyclin D pathway is a common oncogenic driver, making it a promising target for therapeutic intervention. The Colo205 cell line, derived from a human colon adenocarcinoma, is a widely used preclinical model for studying colorectal cancer. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in a Colo205 xenograft tumor model, based on available preclinical data.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in the context of Colo205 cells and xenograft models.

| Parameter | Value | Cell Line/Model | Reference |

| In Vitro IC50 | 141.2 nM | Colo205 | [1][2] |

| In Vivo Dosage | 50 mg/kg | Colo205 tumor-bearing mice | [1] |

| Administration Route | Oral gavage | Colo205 tumor-bearing mice | [1] |

| Dosing Schedule | Twice a week | Colo205 tumor-bearing mice | [1] |

| Tumor Growth Inhibition | 93.63% | Colo205 tumor-bearing mice | [1] |

Signaling Pathway

This compound exerts its anti-tumor effects by selectively inhibiting CDK4. In colorectal cancer, the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is often hyperactivated, leading to uncontrolled cell proliferation. This compound's inhibition of CDK4 prevents the phosphorylation of Rb, thereby maintaining the Rb-E2F complex. This complex acts as a transcriptional repressor, blocking the expression of genes required for the G1 to S phase transition of the cell cycle and ultimately leading to cell cycle arrest.

Figure 1: this compound's Mechanism of Action in the CDK4/Rb Pathway.

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Colo205 cell proliferation.

Materials:

-

Colo205 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed Colo205 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from approximately 0 to 500 nM.[1]

-

Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 6 days.[1]

-

After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

In Vivo Colo205 Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a Colo205 xenograft model.

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

Colo205 cells

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation: Culture Colo205 cells to ~80% confluency. Harvest the cells and resuspend them in sterile PBS or a mixture with Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[3]

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration:

-

Treatment Group: Administer this compound at a dose of 50 mg/kg via oral gavage twice a week.[1]

-

Control Group: Administer the vehicle control using the same route and schedule.

-

-

Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health and behavior of the mice.

-

-